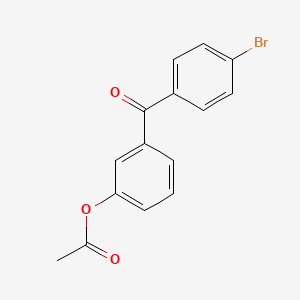

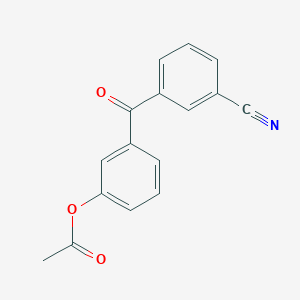

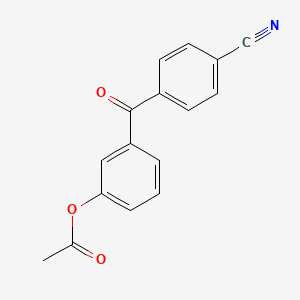

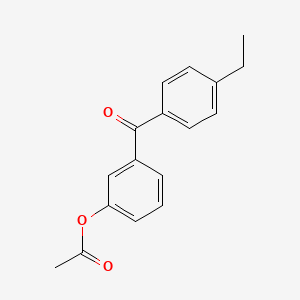

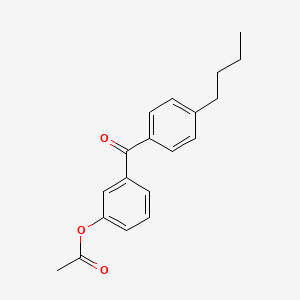

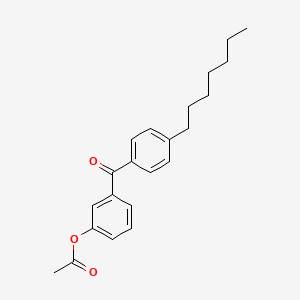

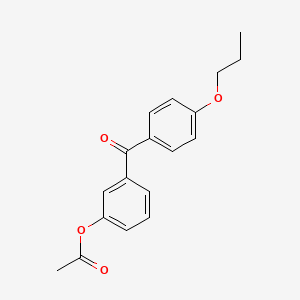

3-Bromo-4'-ethoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-Bromo-4'-ethoxybenzophenone is a brominated benzophenone derivative. Benzophenones are a class of organic compounds that are known for their utility in various chemical reactions and as intermediates in the synthesis of more complex molecules. The presence of a bromine atom and an ethoxy group in the compound suggests that it may have unique reactivity and physical properties that could be exploited in synthetic chemistry.

Synthesis Analysis

The synthesis of brominated benzophenones, such as 3-Bromo-4'-ethoxybenzophenone, often involves palladium-catalyzed cross-coupling reactions. For example, a related synthesis strategy for brominated phenolic compounds is described in the synthesis of 3-hydroxybenzo[c]phenanthrene and 12-hydroxybenzo[g]chrysene, which are key intermediates for carcinogenic metabolites. This method involves a palladium-catalyzed cross-coupling of bromo-substituted aldehydes with boronic acids, followed by cyclization and demethylation steps . Although the specific synthesis of 3-Bromo-4'-ethoxybenzophenone is not detailed in the provided papers, similar strategies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated benzophenones can be characterized by spectroscopic methods such as FT-IR, UV-Vis, and NMR, as well as by single-crystal X-ray diffraction techniques. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using these methods, and its intermolecular contacts were examined by Hirshfeld surfaces . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Brominated benzophenones can undergo various chemical reactions, including nucleophilic substitution. For example, 3-bromo-2-nitrobenzo[b]thiophene reacts with amines to give N-substituted amino derivatives, demonstrating the potential for brominated compounds to participate in aromatic nucleophilic substitution reactions with rearrangement . This suggests that 3-Bromo-4'-ethoxybenzophenone could also undergo similar reactions, potentially leading to a variety of substituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenones are influenced by the presence of bromine and other substituents. These compounds often exhibit significant radical scavenging activity, as demonstrated by bromophenols isolated from the marine red alga Rhodomela confervoides . Additionally, the electronic properties of such compounds can be studied using computational methods like density functional theory (DFT), which provides insights into molecular electrostatic potential, Fukui function, and other reactivity parameters . These properties are important for the potential application of 3-Bromo-4'-ethoxybenzophenone in various fields, including as an antioxidant or in material science.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Radical Scavenging Activity

Bromophenol derivatives exhibit significant antioxidant properties and radical scavenging activity. These compounds, isolated from marine red algae like Rhodomela confervoides, demonstrate potent scavenging activity against radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonate)) radicals, indicating their potential use as natural antioxidants in food and pharmaceutical fields (Li, Wang, Li, Gloer, & Wang, 2012). Another study found bromophenol derivatives to have potent activities stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid (Li, Li, Gloer, & Wang, 2011).

Photodynamic Therapy for Cancer Treatment

A zinc phthalocyanine substituted with bromophenol derivatives shows significant properties useful for photodynamic therapy, a treatment method for cancer. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Protein Tyrosine Phosphatase 1B

Synthesized bromophenol derivatives, inspired by compounds found in red marine algae, have shown moderate inhibitory activities against Protein Tyrosine Phosphatase 1B (PTP1B), a protein associated with insulin resistance in type 2 diabetes and obesity. The synthetic route to these natural bromophenols enables further in vivo studies of their structure-activity relationships and their potential therapeutic applications (Guo, Li, Li, Shi, & Han, 2011).

Carbonic Anhydrase Inhibition for Pharmaceutical Applications

Novel bromophenol derivatives have been synthesized and tested against carbonic anhydrase, a family of enzymes critical for pH regulation in the body. These compounds exhibit significant inhibitory activity, making them potential candidates for treating conditions where carbonic anhydrase activity is implicated (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).

Antioxidant and Anticancer Activities

Derivatives of natural bromophenols have shown significant antioxidant and anticancer activities at the cellular level. These derivatives were synthesized and evaluated for their capacity to ameliorate oxidative damage and induce apoptosis in specific cancer cell lines, showcasing their potential for drug development (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

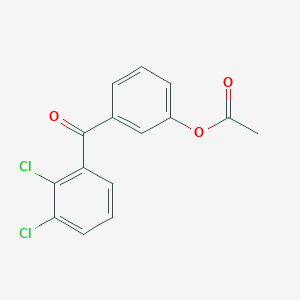

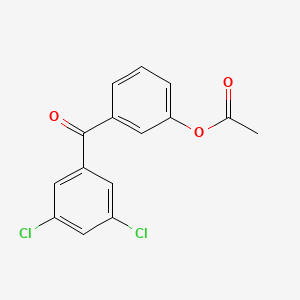

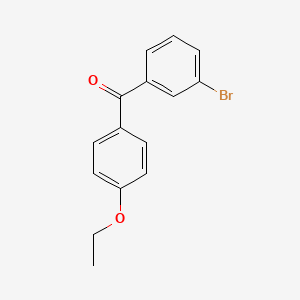

(3-bromophenyl)-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOSECIFRMEZTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641758 |

Source

|

| Record name | (3-Bromophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4'-ethoxybenzophenone | |

CAS RN |

872279-52-2 |

Source

|

| Record name | (3-Bromophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.